
n,n-Diphenylmethanesulfonamide
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Overview
Description
n,n-Diphenylmethanesulfonamide: is an organic compound with the molecular formula C13H13NO2S. It is characterized by the presence of two phenyl groups attached to a methanesulfonamide moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
n,n-Diphenylmethanesulfonamide can be synthesized through several methods. One common approach involves the reaction of methanesulfonyl chloride with aniline in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product after purification.
Reaction Scheme:
Methanesulfonyl chloride+Aniline→this compound
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Oxidation Reactions
N,N-Diphenylmethanesulfonamide undergoes oxidation under strong acidic or basic conditions. The sulfonamide group is typically resistant to oxidation, but the methylene bridge (-CH₂-) adjacent to the sulfonyl group can be targeted.
Key Findings:
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Oxidizing Agents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media selectively oxidize the methylene group to a ketone, forming N,N-diphenylmethanesulfonyl ketone derivatives.
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Reaction Conditions : Elevated temperatures (80–100°C) and prolonged reaction times (12–24 hours) are required for complete conversion.
Example Reaction:
This compoundKMnO4H2SO4,ΔN,N-Diphenylsulfonylketone+H2O
Reduction Reactions
The sulfonamide group can be reduced to a thioether or amine under specific conditions, though this is less common due to the stability of the sulfonyl moiety.
Key Findings:
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Lithium Aluminum Hydride (LiAlH₄) : Reduces the sulfonamide to a secondary amine, yielding N,N-diphenylmethaneamine.
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Catalytic Hydrogenation : Limited efficacy due to steric hindrance from the phenyl groups.
Example Reaction:
This compoundLiAlH4,THFN,N-Diphenylmethaneamine+SO2
Substitution Reactions
The phenyl rings can undergo electrophilic substitution, though the sulfonamide group deactivates the aromatic rings, directing incoming electrophiles to meta positions.
Key Findings:
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Nitration : Requires fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C, producing meta-nitro derivatives .
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Halogenation : Bromine (Br₂) in acetic acid introduces bromine atoms at the meta position .
Example Reaction:
This compoundHNO3H2SO43-Nitro-N,N-diphenylmethanesulfonamide
Acid-Base Reactions
The sulfonamide nitrogen exhibits weak basicity, enabling protonation in acidic environments.
Key Findings:
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Protonation : Occurs in concentrated HCl, forming a water-soluble ammonium salt .
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Applications : This property is exploited in purification processes via acid-base extraction .
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable functionalization of the aromatic rings.
Key Findings:
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Sonogashira Coupling : With terminal alkynes, aryl-alkyne derivatives are synthesized in the presence of Pd(OAc)₂ and CuI .
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Buchwald-Hartwig Amination : Introduces amine groups using Pd catalysts and aryl halides .
Example Reaction:
This compound+HC≡C-RPd(OAc)2CuIAryl-Alkyne Derivative
Comparative Reaction Data
Mechanistic Insights
Scientific Research Applications
Applications in Organic Synthesis
Catalytic Role
N,N-Diphenylmethanesulfonamide is primarily employed as a catalyst in organic reactions, enhancing reaction efficiencies in processes such as:
- C-N Coupling Reactions : It facilitates the formation of carbon-nitrogen bonds, crucial in synthesizing amines and pharmaceuticals.
- Nucleophilic Substitutions : The compound promotes various nucleophilic substitution reactions, broadening the scope of synthetic methodologies available to chemists.
Building Block for Pharmaceuticals
Due to its structural characteristics, this compound serves as a building block for developing more complex pharmaceutical compounds. Its derivatives are explored for potential therapeutic applications, especially in drug design and development.
Medicinal Chemistry
Pharmacological Potential
Research indicates that this compound and its derivatives exhibit promising biological activities. For instance, derivatives of this compound have been studied for their anti-inflammatory properties and potential use in treating conditions such as arthritis and other inflammatory diseases .
Case Studies on Derivatives
Several studies have documented the synthesis of N-acylated and N-sulfonylated derivatives of this compound. These derivatives have shown varying degrees of selectivity for cyclooxygenase enzymes (COX-1 and COX-2), indicating their potential as anti-inflammatory agents. For example, modifications to the sulfonamide group can enhance the selectivity for COX-2 over COX-1, which is desirable in minimizing side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with related sulfonamide compounds:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Sulfanilamide | Contains an amino group | Known for antibacterial properties |
N-Methyl-N-phenylsulfonamide | Methyl group instead of phenyl | Different steric hindrance affecting reactivity |
N,N-Dimethylsulfamoylbenzene | Dimethyl groups on nitrogen | Enhanced solubility compared to diphenyl variant |
N-Phenylsulfamoylbenzene | Single phenyl group on nitrogen | Potentially lower reactivity than diphenyl |
The unique diphenyl structure of this compound contributes to enhanced steric bulk and electronic properties that influence its catalytic behavior and reactivity profiles.
Mechanistic Insights
Studies on the interaction mechanisms of this compound reveal its ability to react with various substrates. The compound can interact with different nucleophiles and electrophiles, facilitating numerous organic transformations. Understanding these mechanisms is crucial for optimizing its use in synthetic methodologies.
Mechanism of Action
The mechanism by which n,n-Diphenylmethanesulfonamide exerts its effects depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
n,n-Diphenylsulfamide: Similar structure but with a sulfamide group instead of a sulfonamide.
n,n-Diphenylurea: Contains a urea group instead of a sulfonamide.
n,n-Diphenylthiourea: Contains a thiourea group instead of a sulfonamide.
Uniqueness
n,n-Diphenylmethanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Biological Activity
N,N-Diphenylmethanesulfonamide, a sulfonamide derivative, has garnered attention in various fields including medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including in vitro and in vivo studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its sulfonamide group attached to a diphenylmethane backbone. The general structure can be represented as follows:
This structure allows the compound to interact with various biological targets, particularly in enzymatic pathways.
The mechanism of action of this compound primarily involves its ability to mimic para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound disrupts folic acid synthesis in microorganisms, leading to growth inhibition .
Antimicrobial Activity
This compound has been studied for its antimicrobial properties. In vitro assays have demonstrated that it exhibits significant antibacterial activity against various strains of bacteria. For instance, studies indicate that it can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Properties
Research has shown that this compound possesses anti-inflammatory properties. It has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. Some derivatives have shown selectivity for COX-2, suggesting potential use as a non-steroidal anti-inflammatory drug (NSAID) .
Antiviral Activity
Recent studies have explored the antiviral potential of this compound against viruses such as Hepatitis C virus (HCV). Certain derivatives have demonstrated potent inhibitory effects on viral replication, indicating a promising avenue for therapeutic development against viral infections .
Research Findings and Case Studies
Properties
CAS No. |
3989-43-3 |
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Molecular Formula |
C13H13NO2S |
Molecular Weight |
247.31 g/mol |
IUPAC Name |
N,N-diphenylmethanesulfonamide |
InChI |
InChI=1S/C13H13NO2S/c1-17(15,16)14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 |
InChI Key |
RMNOKXFIWFIIJU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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